4-(Azidomethyl)-3-fluorobenzonitrile
Overview
Description
4-(Azidomethyl)-3-fluorobenzonitrile is an organic compound with the molecular formula C8H5FN4 It is characterized by the presence of an azidomethyl group (-CH2N3) and a fluorine atom attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-3-fluorobenzonitrile typically involves the nucleophilic substitution reaction of 4-(bromomethyl)-3-fluorobenzonitrile with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution process. The reaction can be represented as follows:
4-(Bromomethyl)-3-fluorobenzonitrile+NaN3→this compound+NaBr
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification processes such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)-3-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, to form corresponding substituted products.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines or thiols in the presence of a base.
Cycloaddition Reactions: Alkynes in the presence of a copper(I) catalyst.
Reduction Reactions: Reducing agents like LiAlH4 or hydrogen gas in the presence of a catalyst.
Major Products
Substitution Reactions: Substituted benzonitriles with various functional groups.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Aminomethyl derivatives.
Scientific Research Applications
4-(Azidomethyl)-3-fluorobenzonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of biologically active molecules.
Materials Science: It is used in the development of functional materials, such as polymers and optoelectronic devices, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-3-fluorobenzonitrile is primarily based on the reactivity of the azido group. The azido group can release nitrogen gas upon thermal or photochemical activation, forming highly reactive nitrene intermediates. These nitrenes can insert into various chemical bonds, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
4-(Azidomethyl)benzonitrile: Similar structure but lacks the fluorine atom.
4-(Azidomethyl)-2-fluorobenzonitrile: Similar structure with the fluorine atom in a different position.
4-(Azidomethyl)-3-chlorobenzonitrile: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
4-(Azidomethyl)-3-fluorobenzonitrile is unique due to the presence of both the azido and fluorine groups, which impart distinct reactivity and properties. The fluorine atom can influence the electronic properties of the compound, making it more reactive in certain chemical reactions compared to its non-fluorinated analogs.
Properties
IUPAC Name |
4-(azidomethyl)-3-fluorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN4/c9-8-3-6(4-10)1-2-7(8)5-12-13-11/h1-3H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMKTJUEGNLANC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)CN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368426-24-8 | |
Record name | 4-(azidomethyl)-3-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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